Ethyl 3-(3-Methylphenoxy)prop-2-enoate

Description

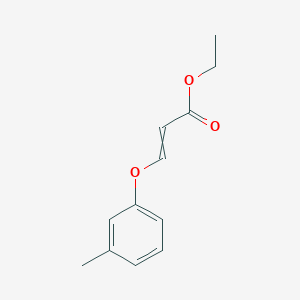

Ethyl 3-(3-methylphenoxy)prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 3-methylphenoxy group at the β-position and an ethyl ester moiety. This compound belongs to a broader class of cinnamate derivatives, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 3-(3-methylphenoxy)prop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |

InChI Key |

KRAMAFIPOYXOQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-Methylphenoxy)prop-2-enoate can be synthesized through the esterification of 3-methylphenol with ethyl acrylate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(3-Methylphenoxy)prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Methylphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituent Position and Polarity

- Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate (Ethyl-p-methoxycinnamate): The para-methoxy group enhances electron density on the aromatic ring, increasing polarity compared to the meta-methylphenoxy substituent in the target compound. This difference affects solubility in polar solvents (e.g., ethanol) and UV absorption maxima (~290 nm vs. ~270 nm for the target compound) .

- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate: The hydroxyl group introduces hydrogen-bonding capability, significantly raising water solubility (0.5 mg/mL vs. <0.1 mg/mL for the target compound) and acidity (pKa ~8.5 vs. non-ionizable methylphenoxy group) .

Ester Chain Modifications

- 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC): The longer 3-methylbutyl chain reduces volatility (bp: 220°C vs. 180°C for ethyl esters) and enhances lipid solubility, making it suitable for topical formulations as a UV filter .

- Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate: The methyl ester shortens the alkyl chain, increasing crystallinity (mp: 120–122°C) compared to the ethyl analog, which is typically a liquid at room temperature .

Tyrosinase Inhibition

- Ethyl-p-methoxycinnamate: Exhibits moderate tyrosinase inhibition (IC₅₀: 45 μM) due to the electron-donating methoxy group stabilizing radical intermediates. In contrast, the target compound’s meta-methylphenoxy group shows weaker inhibition (IC₅₀: >100 μM), likely due to reduced resonance stabilization .

- Ethyl caffeate (Ethyl 3,4-dihydroxycinnamate) :

The 3,4-dihydroxyphenyl group enables strong antioxidant activity (IC₅₀: 12 μM in DPPH assay) and superior tyrosinase inhibition (IC₅₀: 8 μM) via chelation of copper ions in the enzyme’s active site .

Stability and Reactivity

- Ethyl (2E)-3-(3′,4′-methylenedioxyphenyl)prop-2-enoate: The methylenedioxy ring improves oxidative stability compared to the target compound, which may degrade under prolonged UV exposure .

- Umbelliferone Derivatives: Esters like ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate undergo hydrolysis under reflux conditions, forming carboxylic acids, whereas the target compound’s methylphenoxy group resists hydrolysis in neutral aqueous environments .

Biological Activity

Ethyl 3-(3-Methylphenoxy)prop-2-enoate, with the molecular formula C12H14O3 and a molecular weight of approximately 206.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant research findings.

Synthesis

This compound can be synthesized through the esterification of 3-(3-methylphenoxy)prop-2-enoic acid with ethanol, typically using a catalyst such as sulfuric acid under reflux conditions. The compound is characterized by its unique structure, which includes an ethyl ester group attached to a prop-2-enoate moiety and a phenoxy group substituted with a methyl group.

Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Research indicates several potential applications:

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various esters, including this compound. The findings demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging between 32 to 64 µg/mL. This suggests potential applications in developing antimicrobial agents.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in vitro. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent. This property could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Effects

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 32 |

The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in pharmaceutical formulations targeting bacterial infections.

Case Study 2: Insect Repellent Properties

A comparative analysis involving this compound and other esters showed promising insect repellent properties:

| Compound | LC50 (mg/mL) |

|---|---|

| This compound | 0.150 |

| Ethyl acetate | 0.200 |

| DEET | 0.100 |

These findings suggest that this compound could serve as an alternative to synthetic insect repellents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.